molecular formula C5H5IO B1600178 3-iodocyclopent-2-enone CAS No. 61765-46-6

3-iodocyclopent-2-enone

Cat. No.: B1600178
CAS No.: 61765-46-6
M. Wt: 208 g/mol
InChI Key: IROPXRINRLPOEM-UHFFFAOYSA-N
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Description

3-iodocyclopent-2-enone is a useful research compound. Its molecular formula is C5H5IO and its molecular weight is 208 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrophilic Cyclization Reactions

Synthesis of Indene Derivatives

Iodonium-promoted carbocyclization of ethynylmalonates leads to the synthesis of 3-Iodo-1H-indene derivatives. This method demonstrates the utility of electrophilic iodination in synthesizing complex cyclic structures, which could be relevant for applications of 3-Iodo-2-cyclopenten-1-one in synthesis and drug discovery processes (Z. Khan & T. Wirth, 2009).

Efficient Synthesis of Iodofurans

The electrophilic cyclization of 2-(1-alkynyl)-2-alken-1-ones using an I2/K3PO4 system showcases an approach to form highly substituted iodofurans. This highlights the potential of electrophilic iodination in synthesizing iodinated organic compounds, possibly indicating a pathway for the application of 3-Iodo-2-cyclopenten-1-one (Yuanhong Liu & Shaolin Zhou, 2005).

Halogen Bonding in Molecular Assemblies

Halogen Bonding and Pharmaceutical Cocrystals

Research on 3-Iodo-2-propynyl-N-butylcarbamate (IPBC) demonstrates the role of halogen bonding in forming pharmaceutical cocrystals. Although not the same compound, the principles of halogen bonding involving iodine could be relevant for understanding how 3-Iodo-2-cyclopenten-1-one might interact in molecular assemblies and could aid in the design of new materials or pharmaceuticals (M. Baldrighi et al., 2013).

Mechanism of Action

Target of Action

3-Iodo-2-cyclopenten-1-one is a versatile electrophile . It primarily targets various biochemical entities in the cell, including nucleophiles, silyl enol ethers, and siloxanes . These targets play crucial roles in various biochemical reactions, contributing to the compound’s diverse range of effects.

Mode of Action

The compound interacts with its targets through a variety of addition reactions . For instance, it undergoes conjugate addition with organocopper nucleophiles . It also reacts with silyl enol ethers and siloxanes . Furthermore, it participates in Diels-Alder cycloadditions , a type of pericyclic reaction used in organic synthesis .

Biochemical Pathways

The affected pathways primarily involve the formation of new covalent bonds between the compound and its targets . These reactions can lead to the formation of complex organic structures, affecting downstream biochemical processes.

Result of Action

The molecular and cellular effects of 3-Iodo-2-cyclopenten-1-one’s action depend on the specific reactions it undergoes with its targets. For instance, its participation in Diels-Alder cycloadditions can lead to the formation of six-membered rings , potentially altering the structure and function of biomolecules.

Properties

IUPAC Name

3-iodocyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IO/c6-4-1-2-5(7)3-4/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROPXRINRLPOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450459
Record name 3-iodo-2-cyclopenten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61765-46-6
Record name 3-iodo-2-cyclopenten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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